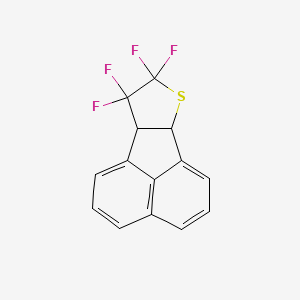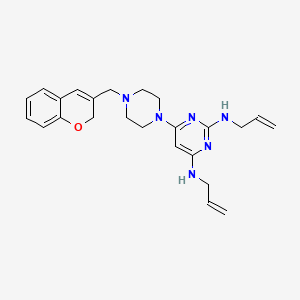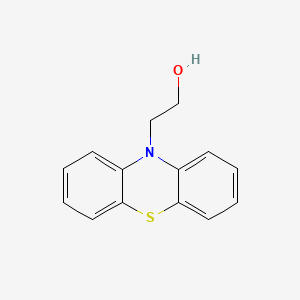
2-(10H-Phenothiazin-10-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(10H-Phenothiazin-10-yl)ethanol is a chemical compound with the molecular formula C14H13NOS. It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to the phenothiazine core. The molecular weight of this compound is 243.324 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-Phenothiazin-10-yl)ethanol typically involves the reaction of phenothiazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the phenothiazine ring attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the ethanol derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions: 2-(10H-Phenothiazin-10-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products:
Oxidation: Phenothiazine-10-carboxylic acid.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Phenothiazine-10-yl halides.
科学研究应用
2-(10H-Phenothiazin-10-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their neuroleptic and antipsychotic effects.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 2-(10H-Phenothiazin-10-yl)ethanol involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also interact with other neurotransmitter receptors, contributing to its diverse pharmacological activities .
相似化合物的比较
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine and antiemetic agent.
Thioridazine: Another antipsychotic drug with structural similarities to 2-(10H-Phenothiazin-10-yl)ethanol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
7046-84-6 |
|---|---|
分子式 |
C14H13NOS |
分子量 |
243.33 g/mol |
IUPAC 名称 |
2-phenothiazin-10-ylethanol |
InChI |
InChI=1S/C14H13NOS/c16-10-9-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,16H,9-10H2 |
InChI 键 |
FMENRHNHBUWRMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


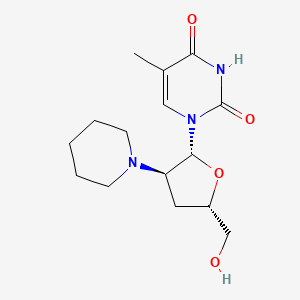

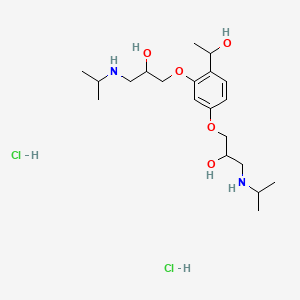
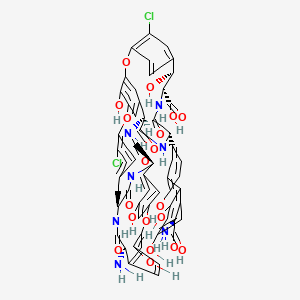

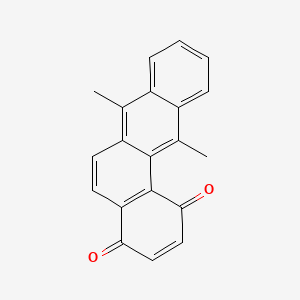

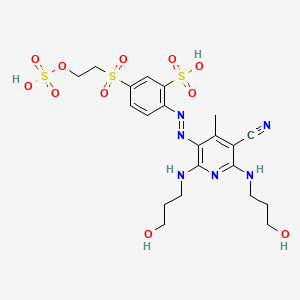
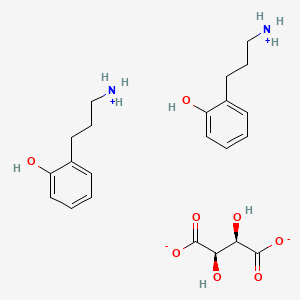

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

